molecular formula C11H17N7 B2690569 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine CAS No. 1917234-07-1

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine

Cat. No.: B2690569
CAS No.: 1917234-07-1
M. Wt: 247.306
InChI Key: VXTYWQAPAMIXDY-UHFFFAOYSA-N
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Description

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a 4-methyl-1,4-diazepane moiety. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through various methods, including the condensation of formamide derivatives with amines or the cyclization of appropriate precursors.

    Introduction of the Diazepane Moiety: The 4-methyl-1,4-diazepane group can be introduced via nucleophilic substitution reactions. This involves reacting the purine core with a suitable diazepane derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring or the diazepane moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases like sodium hydroxide, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring or the diazepane moiety.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA: The purine derivative may interact with nucleic acids, influencing gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-methyl-1,4-diazepan-1-yl)methyl)nicotinic acid
  • 6-(4-methyl-1-piperazinyl)methyl)nicotinic acid
  • 6-(3-methylpiperidin-1-yl)methyl)nicotinic acid

Uniqueness

6-(4-methyl-1,4-diazepan-1-yl)-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring and the presence of the 4-methyl-1,4-diazepane moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(4-methyl-1,4-diazepan-1-yl)-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N7/c1-17-3-2-4-18(6-5-17)10-8-9(14-7-13-8)15-11(12)16-10/h7H,2-6H2,1H3,(H3,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTYWQAPAMIXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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